molecular formula C9H16ClNO2 B1445551 (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride CAS No. 957472-02-5

(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Cat. No. B1445551
CAS RN: 957472-02-5
M. Wt: 205.68 g/mol
InChI Key: GFIJKQHMXNKETO-UHFFFAOYSA-N
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Description

“(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 205.0869564 .


Physical And Chemical Properties Analysis

“(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” has a complexity of 187, a rotatable bond count of 3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a topological polar surface area of 38.3, and a heavy atom count of 13 .

Scientific Research Applications

Pharmacological Properties

The compound ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also known as etozolin, exhibits interesting pharmacological properties. It has shown to possess low toxicity, potent diuretic, and saluretic properties with a mild onset of action in animal experiments. Notably, it demonstrated a marked antihypertensive effect in long-term experiments on hypertensive rats. The absence of effects contradicting its use as a diuretic indicates its potential utility in medical treatments (Herrmann et al., 1977).

Diuretic Efficacy and Pharmacokinetics

Etozolin and its main metabolite, ozolinone, have been the subject of research to understand their therapeutic concentrations in plasma. A method based on high-performance liquid chromatography (HPLC) was developed to determine these concentrations, demonstrating the compound's applicability in pharmacokinetic studies. This highlights the precision and sensitivity of the method in monitoring the diuretic's effects and its metabolite in the body (Hengy et al., 1980).

Structural and Chemical Analysis

The structural analysis of related compounds reveals insights into the chemical properties and interactions of piperidine derivatives. For example, the study of desloratadine, a tricyclic antihistamine with a piperidinylidene component, sheds light on how these molecules do not necessarily rely on strong hydrogen bonds despite containing hydrogen bond donors. Such insights can contribute to the understanding of similar compounds, including (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, in terms of their molecular behavior and potential interactions (Bhatt & Desiraju, 2006).

Renal Function and Electrolyte Reabsorption

The effects of etozolin on renal function and electrolyte reabsorption were investigated, showcasing its impact on increasing urinary fluid and sodium excretion while decreasing the glomerular filtration rate. Notably, etozolin was found to not significantly influence fluid and electrolyte reabsorption in the proximal convolution but did indicate an inhibitory effect on reabsorption in the loop of Henle. This points to its specific diuretic action site being similar to that of other known diuretics like furosemide and ethacrynic acid (Greven & Heidenreich, 1977).

properties

IUPAC Name

ethyl 2-piperidin-3-ylideneacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJKQHMXNKETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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